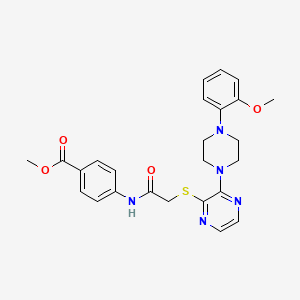

Methyl 4-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, was synthesized and characterized using spectroscopic techniques . Theoretical calculations were performed using the DFT method and the B3LYP functional .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as XRD, FT-IR, FT-Ra, and NMR . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the alpha1-adrenergic affinity of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, their 5 substituted derivatives, and structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists have been analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated . For instance, the HOMO–LUMO energy gap of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable .Scientific Research Applications

Antimicrobial Activity

Methyl 4-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate: has been explored for its potential as an antimicrobial agent. The piperazine ring, a common structural motif in this compound, is known to be present in various pharmaceuticals with antibacterial properties . This suggests that the compound may be effective against a range of bacterial strains, potentially offering a new avenue for treating bacterial infections.

Pharmacokinetic Modulation

The compound’s structure includes a piperazine moiety, which is recognized for its ability to enhance the pharmacokinetic properties of drug substances . This means it could be used to improve the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents, making drugs more effective at lower doses and reducing potential side effects.

Neurological Disorders Treatment

Piperazine derivatives are being investigated for their therapeutic potential in treating neurological disorders such as Parkinson’s and Alzheimer’s disease . The compound could be part of research efforts aimed at developing new treatments for these debilitating conditions.

Anticancer Research

Compounds with a piperazine ring have shown promise in anticancer research. They are being studied for their potential to inhibit cancer cell growth and proliferation . The subject compound could contribute to the development of novel anticancer drugs, especially considering its complex structure that may interact with various biological targets.

Psychoactive Substance Research

The compound’s piperazine component is also found in psychoactive substances used for recreational purposes . While the use of such substances is often illegal and unsafe, the compound could be used in controlled scientific studies to understand the mechanisms of psychoactive drugs and develop safe therapeutic alternatives.

Drug Synthesis and Design

The molecular structure of the compound suggests it could be useful in the synthesis of new drugs. Its complex architecture, which includes multiple rings and functional groups, provides a versatile framework that can be modified to create a variety of pharmacologically active molecules .

Molecular Dynamics Simulations

The compound’s intricate structure makes it suitable for molecular dynamics simulations to study drug-receptor interactions . These simulations can provide insights into how the compound and its derivatives might interact with biological targets, which is essential for rational drug design.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound acts as a ligand for alpha1-adrenergic receptors . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile . It undergoes absorption, distribution, metabolism, and excretion (ADME), which are critical for its bioavailability . It is known that many of the arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .

Result of Action

The compound’s action results in the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is important in the development of disease symptoms . The compound with the best AChE activity showed competitive inhibition .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S/c1-33-21-6-4-3-5-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-9-7-18(8-10-19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGJKOVKIVKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)